molecular formula C19H16N2O5 B8527767 2-(1-Ethyl-2-methyl-1H-indole-3-carbonyl)-5-nitrobenzoic acid CAS No. 54574-49-1

2-(1-Ethyl-2-methyl-1H-indole-3-carbonyl)-5-nitrobenzoic acid

Cat. No. B8527767
Key on ui cas rn: 54574-49-1
M. Wt: 352.3 g/mol
InChI Key: FLAOENSWRYYQEU-UHFFFAOYSA-N
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Patent
US04251446

Procedure details

A solution of 67.2 g (0.4 mole) of 4-nitrophthalic anhydride and 63.0 g (0.32 mole) of 80.6 percent active 1-ethyl-2-methylindole in 50 ml of ethylene dichloride was heated at reflux for two hours. The reaction mixture was then allowed to cool to room temperature. The yellow precipitate which separated was collected by filtration, washed with fresh ethylene dichloride and dried to obtain 64.5 g of 2-[(1-ethyl-2-methyl-3-indolyl)carbonyl]-5-nitrobenzoic acid (Formula VIII: R0 =R2 =R3 =Y1 =H; R1 =NO2 ; R5 =CH3 ; R6 =CH2CH3) having a melting point of 203°-204° C.
Quantity
67.2 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].[CH2:15]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[C:18]1[CH3:26])[CH3:16]>C(Cl)CCl>[CH2:15]([N:17]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19]([C:8]([C:7]2[CH:13]=[CH:14][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=2[C:11]([OH:10])=[O:12])=[O:9])=[C:18]1[CH3:26])[CH3:16]

Inputs

Step One
Name
Quantity
67.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
63 g
Type
reactant
Smiles
C(C)N1C(=CC2=CC=CC=C12)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The yellow precipitate which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with fresh ethylene dichloride
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=C(C2=CC=CC=C12)C(=O)C1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 64.5 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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